molecular formula C₂₁H₃₂N₄O₆ B134623 HC Toxin CAS No. 83209-65-8

HC Toxin

Cat. No. B134623
CAS RN: 83209-65-8
M. Wt: 436.5 g/mol
InChI Key: GNYCTMYOHGBSBI-KVUCBBCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HC toxin is a cyclic tetrapeptide produced by the fungal pathogen Cochliobolus carbonum, which is pathogenic to maize. The structure of HC toxin is cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo represents 2-amino-9,10-epoxy-8-oxodecanoic acid. This compound plays a crucial role in the specificity and virulence of the interaction between the fungus and its host plant, maize. The reaction to C. carbonum and HC toxin in maize is controlled by the Hm1 and Hm2 loci, which encode enzymes that detoxify HC toxin by reducing the carbonyl group of Aeo. HC toxin is known to inhibit histone deacetylases (HDACs) in a variety of organisms, including plants, insects, and mammals, although the exact mechanism by which this inhibition leads to disease in maize is not fully understood .

Synthesis Analysis

The biosynthesis of HC toxin involves a non-ribosomal peptide synthetase, which is a large enzyme responsible for assembling the cyclic tetrapeptide. The genes required for HC toxin biosynthesis are collectively known as the TOX2 locus and are present in multiple functional copies in C. carbonum. These genes are absent from natural toxin non-producing isolates. The central enzyme in HC toxin biosynthesis is a 570-kDa non-ribosomal synthetase. Other genes involved in the biosynthesis include those encoding for alpha and beta subunits of fatty acid synthase, which contribute to the synthesis of Aeo, a pathway-specific transcription factor, an efflux carrier, a predicted branched-chain amino acid aminotransferase, and an alanine racemase .

Molecular Structure Analysis

HC toxin adopts a bis-β-turn conformation in solution, which is similar to the conformation found in the cytostatic cyclic tetrapeptide chlamydocin. The sequence and configuration of amino acids in HC toxin have been established through nuclear magnetic resonance studies and amino acid oxidase experiments .

Chemical Reactions Analysis

HC toxin inhibits histone deacetylases, leading to the accumulation of hyperacetylated histones in maize. This effect is host-selective, as it occurs in susceptible genotypes of maize but not in resistant genotypes. The inhibition of HDACs by HC toxin is reversible and uncompetitive. The epoxide group of Aeo is crucial for the inhibitory activity of HC toxin, as modifications to this group can reduce or eliminate the toxin's activity .

Physical and Chemical Properties Analysis

HC toxin's physical and chemical properties are closely related to its structure and biological activity. The epoxide-containing amino acid Aeo is biosynthesized by head-to-tail condensation of acetate, as indicated by carbon-13 labeling and NMR studies. The cyclic structure of HC toxin is essential for its biological activity, as modifications to the epoxide group can render the toxin inactive. The molecule's conformation in solution has been determined to be a bis-β-turn, which is likely important for its interaction with histone deacetylases .

Scientific Research Applications

HC Toxin as a Virulence Factor in Plant-Pathogen Interactions

HC-toxin is a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum, which acts as a virulence determinant in its interactions with maize. The HC-toxin is known to inhibit histone deacetylases (HDACs) across various organisms, including plants, insects, and mammals. Its specific role in disease progression during C. carbonum infection is not fully understood, though its production is controlled by specific genetic loci in the fungus (Walton, 2020).

Genetic Conservation in HC-Toxin Biosynthesis

The conservation of genes responsible for HC-toxin biosynthesis was observed in another fungus, Alternaria jesenskae. This discovery suggests a wider role for HC-toxin in plant-pathogen interactions beyond Cochliobolus carbonum, possibly involving horizontal gene transfer or retention from a common ancestor (Wight, Labuda, & Walton, 2013).

Role of HC-Toxin in Modulating Histone Deacetylase Activity

HC-toxin's inhibition of HDAC has implications in the modulation of gene expression. A study identified inhibitor-resistant HDAC activity in various plant-pathogenic fungi, suggesting a complex interaction between HC-toxin and histone deacetylation processes in these organisms. This could have broader implications for understanding fungal pathogenicity and host defense mechanisms (Baidyaroy, Brosch, Graessle, Trojer, & Walton, 2002).

Neuroprotective Applications of Tetanus Toxin C-Terminal Domain

The C-terminal domain of tetanus toxin (Hc-TeTx), though distinct from HC-toxin, has shown potential in neuroprotection and therapeutic applications for neurodegenerative diseases. This includes protection against dopaminergic neurotoxicity and enhancement of motor behaviors in various animal models (Mendieta et al., 2016; Mendieta et al., 2009; Sánchez-González et al., 2014).

HC-Toxin in Cancer Research

While not directly linked to HC-toxin, research on heat-clearing and detoxicating (HCD) herbs in traditional Chinese medicine, which are used to combat pathogenic heat and toxins, has shown potential in cancer treatment. These herbs exhibit broad anticancer effects and can enhance the efficacy of conventional cancer therapies (Zhang, Liang, & He, 2017).

Safety And Hazards

HC Toxin is fatal if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

HC Toxin has been shown to have potential as a therapeutic agent, particularly in the treatment of cancer . Its mechanism of action, through the inhibition of HDACs, is of particular interest for future research. The development of less toxic HDAC inhibitors to reduce side effects associated with conventional synthetic inhibitors is a promising avenue for future research .

properties

IUPAC Name

(3S,6R,9S,12R)-6,9-dimethyl-3-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O6/c1-12-18(27)22-13(2)19(28)24-14(7-4-3-5-9-16(26)17-11-31-17)21(30)25-10-6-8-15(25)20(29)23-12/h12-15,17H,3-11H2,1-2H3,(H,22,27)(H,23,29)(H,24,28)/t12-,13+,14-,15+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYCTMYOHGBSBI-SVZOTFJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C)CCCCCC(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)C)CCCCCC(=O)[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003201
Record name HC-Toxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HC-Toxin

CAS RN

83209-65-8
Record name HC Toxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083209658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC-Toxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83209-65-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HELMINTHOSPORIUM CARBONUM TOXIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NL0QLS6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HC Toxin
Reactant of Route 2
HC Toxin
Reactant of Route 3
HC Toxin
Reactant of Route 4
HC Toxin
Reactant of Route 5
HC Toxin
Reactant of Route 6
HC Toxin

Citations

For This Compound
2,840
Citations
JD Walton - Phytochemistry, 2006 - Elsevier
… HC-toxin qualifies as one of the few microbial secondary metabolites whose ecological … Analogs of HC-toxin are made by at least five other fungi. Biosynthesis of HC-toxin involves at …
Number of citations: 216 www.sciencedirect.com
M Kawai, DH Rich, JD Walton - Biochemical and biophysical research …, 1983 - Elsevier
… of amino acids in HC-toxin as cyclo(L-Aoe-D-Pro-L-Ala-D-Ala). HC-toxin adopts the bis-γ-turn conformation in solution previously found for the cytostatic cyclic tetrapeptide chlamydocin. …
Number of citations: 96 www.sciencedirect.com
G Brosch, R Ransom, T Lechner, JD Walton… - The Plant …, 1995 - academic.oup.com
… In vivo treatment of embryos with HC toxin caused the … of HC toxin is not determined by its inhibitory effect on HD. Consistent with these results, we propose a model in which HC toxin …
Number of citations: 290 academic.oup.com
RB Meeley, JD Walton - Plant Physiology, 1991 - academic.oup.com
… a method to prepare tritiated HC-toxin for use in metabolic studies. The biochemical fate of HC-toxin is described as we report the conversion of HC-toxin by resistant maize leaves and …
Number of citations: 97 academic.oup.com
WD Wight, R Labuda… - BMC …, 2013 - bmcmicrobiol.biomedcentral.com
… detoxifies HC-toxin [5]. A minority of natural isolates of C. carbonum, designated race 1, make HC-toxin [6]. Only maize lines of genotype hm1/hm1, hm2/hm2 are sensitive to HC-toxin …
Number of citations: 41 bmcmicrobiol.biomedcentral.com
JM Liesch, CC Sweeley, GD Staffeld, MS Anderson… - Tetrahedron, 1982 - Elsevier
… to HC-toxin leads to an increase in tissue respiration and loss of materials from the cell. HC-toxin … 12 In this paper, we report the structure of HC-toxin (I), which is a cyclic tetrapeptide …
Number of citations: 103 www.sciencedirect.com
JD Walton - Proceedings of the National Academy of …, 1987 - National Acad Sciences
… Previous genetic analysis of HC-toxin production by the fungus has indicated that a single genetic locus controls HC-toxin production. Enzymes involved in the biosynthesis of HC-toxin …
Number of citations: 74 www.pnas.org
JS Scott-Craig, DG Panaccione, JA Pocard… - Journal of Biological …, 1992 - Elsevier
… from two HC-toxin biosynthetic enzymes, HC-toxin synthetase 1 (HTS-1) and HC-toxin synthetase 2 … derived from two HC-toxin biosynthetic enzymes, HC-toxin synthetase 1 (HTS-1) and …
Number of citations: 207 www.sciencedirect.com
JD Walton, JH Ahn, JW Pitkin, Y Cheng… - Molecular Genetics of …, 1998 - Springer
… discovered additional genes that are involved in HC-toxin biosynthesis. Our most recent results … and to find additional genes that we postulate are necessary for HC-toxin biosynthesis. …
Number of citations: 14 link.springer.com
RF Ransom, JD Walton - Plant Physiology, 1997 - academic.oup.com
… Here we show that HDs are also inhibited by HC-toxin in vivo, as demonstrated by the … of the specificity of HC-toxin leaves open the question of the mode of action of HC-toxin, ie the …
Number of citations: 83 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.